

# An In-depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzaldehyde

Cat. No.: B041729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of **2-Bromo-6-hydroxybenzaldehyde**. The information is intended to support research, synthesis, and drug development activities.

## Core Chemical and Physical Properties

**2-Bromo-6-hydroxybenzaldehyde** is a substituted salicylaldehyde with the chemical formula  $C_7H_5BrO_2$ .<sup>[1][2][3]</sup> It is a solid at room temperature and is typically light yellow.<sup>[4]</sup> While insoluble in water, it is soluble in common organic solvents like ethyl acetate and dichloromethane.<sup>[4]</sup> For long-term stability, it should be stored at 2°C - 8°C under a nitrogen atmosphere.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties of **2-Bromo-6-hydroxybenzaldehyde**

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>
Molecular Weight	201.02 g/mol
CAS Number	22532-61-2
Melting Point	50-52 °C
Boiling Point	243.4 °C at 760 mmHg
Appearance	Light yellow solid
Purity	≥98% <a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup> <a href="#">[2]</a>
LogP	1.9672 <a href="#">[2]</a>
Hydrogen Bond Donors	1 <a href="#">[2]</a>
Hydrogen Bond Acceptors	2 <a href="#">[2]</a>
Rotatable Bonds	1 <a href="#">[2]</a>

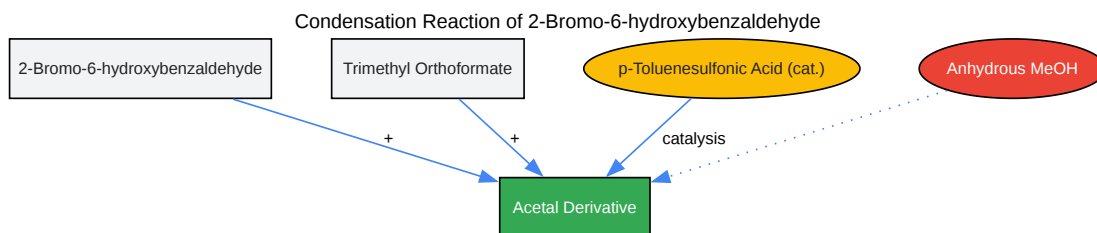
## Chemical Reactivity and Synthetic Applications

**2-Bromo-6-hydroxybenzaldehyde** is a versatile organic molecule due to its multiple reactive sites: the bromine atom, the phenolic hydroxyl group, and the aldehyde group.[\[4\]](#) This trifunctionality allows for its use in the synthesis of complex, multi-substituted benzaldehyde derivatives.[\[4\]](#)

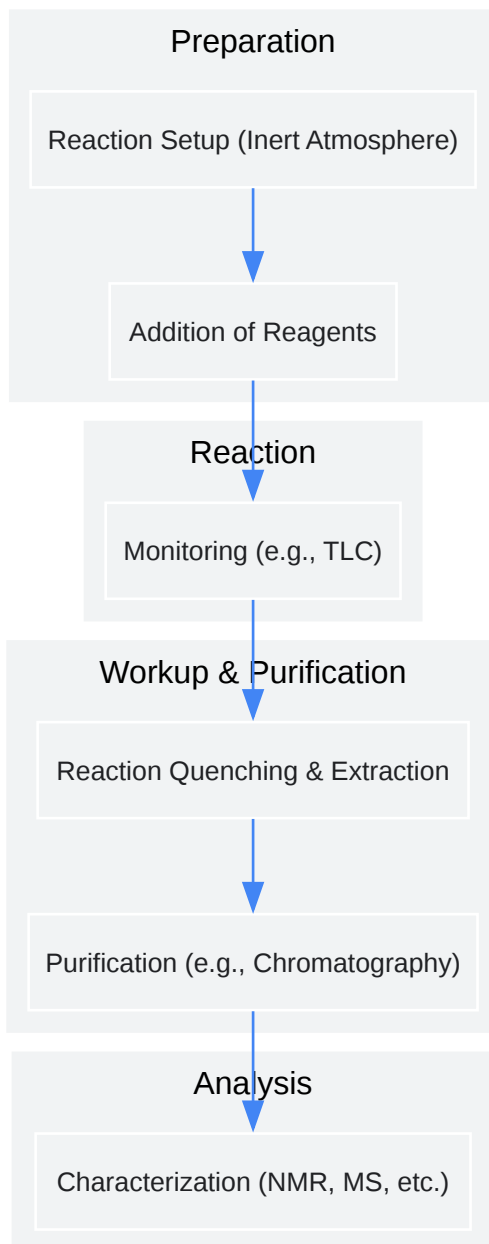
### Key Reactions:

- **Cross-Coupling Reactions:** The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.[\[4\]](#)
- **Nucleophilic Substitution:** The phenolic hydroxyl group possesses acidic and nucleophilic properties.[\[4\]](#) Under basic conditions, it can react with electrophiles, such as iodomethane, to form the corresponding ether derivatives.[\[4\]](#)

- Condensation Reactions: The aldehyde group can undergo condensation reactions.<sup>[4]</sup> For instance, it reacts with trimethyl orthoformate in the presence of a strong acid catalyst to form the corresponding acetal, a common strategy for protecting the aldehyde functionality during multi-step syntheses.<sup>[4]</sup>



## General Synthetic Workflow



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